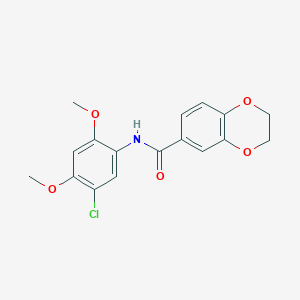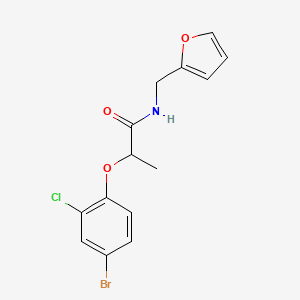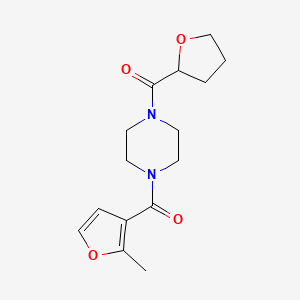![molecular formula C12H13N3O2 B4181390 5-methyl-N-[1-(4-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4181390.png)
5-methyl-N-[1-(4-pyridinyl)ethyl]-3-isoxazolecarboxamide
Vue d'ensemble
Description
5-methyl-N-[1-(4-pyridinyl)ethyl]-3-isoxazolecarboxamide is a compound of interest in synthetic chemistry and pharmacology due to its structural uniqueness and potential biological activities. Its synthesis and properties have been explored in various studies to understand its potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related isoxazole derivatives involves domino 1,3-dipolar cycloaddition and elimination processes starting from appropriate nitrile oxides and alkylidenes, serving as a scaffold for further functionalization (Ruano, Fajardo, & Martín, 2005). Other synthesis methods include reactions of benzaldoxime derivatives with alkenes to generate novel isoxazoline libraries with antimicrobial activities (Gaonkar, Rai, & Prabhuswamy, 2007).
Molecular Structure Analysis
Spectroscopic characterization, including FT-IR, 1H NMR, 13C NMR, and single crystal X-ray diffraction studies, are essential for elucidating the molecular structure of isoxazole derivatives. These methods confirm the identity and purity of the synthesized compounds, revealing their detailed molecular frameworks and bonding arrangements (Anuradha et al., 2014).
Chemical Reactions and Properties
Isoxazole derivatives participate in various chemical reactions, including cycloadditions, substitutions, and eliminations, leading to the formation of a wide range of functionalized products. These reactions are influenced by the electronic and steric properties of the substituents, which dictate the reactivity and selectivity of the isoxazole ring (Martins et al., 2002).
Physical Properties Analysis
The physical properties of isoxazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are determined using standard laboratory techniques and can significantly influence the compound's behavior in biological systems or material applications (Yıldırım, Kandemirli, & Demir, 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of isoxazole derivatives. Studies focusing on the synthesis and reactivity patterns of these compounds provide insight into their chemical behavior, facilitating the design of new molecules with desired properties (Beck & Lynch, 1987).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-N-(1-pyridin-4-ylethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-7-11(15-17-8)12(16)14-9(2)10-3-5-13-6-4-10/h3-7,9H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNLEYFVHQGCJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(C)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 5-methyl-2-{[2-(3-methyl-4-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4181317.png)
![2-[(2-methoxybenzoyl)amino]-N-(4-nitrophenyl)-3-thiophenecarboxamide](/img/structure/B4181321.png)


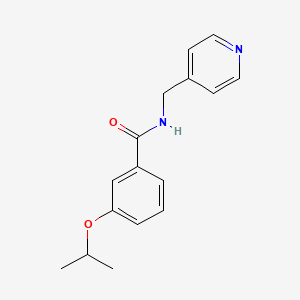
![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B4181351.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4181356.png)
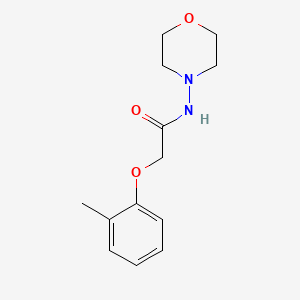
![5-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4181373.png)
